molecular formula C14H20ClN3 B12218937 N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12218937
M. Wt: 265.78 g/mol
InChI Key: VTHFDDPKDPISQN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group attached to a pyrazole ring, further substituted with a propyl group and an amine functionality. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Phenylethyl Group: The pyrazole ring is then subjected to a substitution reaction with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate.

    Introduction of the Propyl Group: The resulting intermediate is further reacted with a propyl halide (e.g., propyl bromide) under similar conditions to introduce the propyl group.

    Formation of the Hydrochloride Salt: Finally, the amine functionality is protonated using hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl or propyl groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylethyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: A fentanyl analog with similar structural features.

    N-(2-phenylethyl)maleimide: Another compound with a phenylethyl group attached to a heterocyclic ring.

Uniqueness

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenylethyl and propyl groups, along with the amine functionality, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-11-17-12-9-14(16-17)15-10-8-13-6-4-3-5-7-13;/h3-7,9,12H,2,8,10-11H2,1H3,(H,15,16);1H

InChI Key

VTHFDDPKDPISQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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